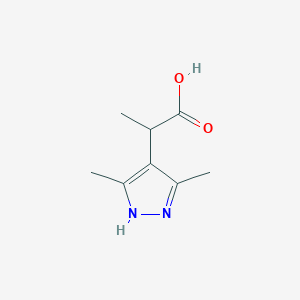
2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
描述
2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a chemical compound with the CAS Number: 1093416-51-3 . It has a molecular weight of 168.2 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as this compound, has been the subject of various studies . Several methods have been proposed, including the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane , one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride , and the phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O2/c1-4(8(11)12)7-5(2)9-10-6(7)3/h4H,1-3H3,(H,9,10)(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyrazole derivatives are known to participate in various chemical reactions . These include acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines , Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones , and regioselective synthesis from the reaction of diarylhydrazones and vicinal diols .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .科学研究应用
2-DMPPA has a number of applications in scientific research. It can be used as an intermediate in the synthesis of various compounds, such as peptides and peptidomimetics. It is also used as a catalyst in organic reactions, such as the synthesis of heterocyclic compounds. Additionally, it is used as a reagent in biochemical and physiological studies, such as the study of enzyme kinetics and the investigation of drug-receptor interactions.
作用机制
2-DMPPA works by binding to the active site of an enzyme or receptor and preventing the binding of a substrate. This prevents the enzyme or receptor from performing its normal function and can lead to a decrease in the activity of the enzyme or receptor.
Biochemical and Physiological Effects
2-DMPPA has been found to have a number of biochemical and physiological effects. In biochemical studies, it has been found to inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. In physiological studies, it has been found to inhibit the binding of drugs to their receptors, leading to a decrease in the activity of the receptor. Additionally, it has been found to have anti-inflammatory and anti-cancer effects in animal models.
实验室实验的优点和局限性
2-DMPPA has a number of advantages and limitations for lab experiments. It is a relatively inexpensive compound that is easy to synthesize and store. Additionally, it is a highly specific compound that can be used to study a variety of biochemical and physiological processes. However, it is not very soluble in water and can be toxic if ingested.
未来方向
The future of 2-DMPPA is promising. It has a wide range of applications in scientific research and can be used to study a variety of biochemical and physiological processes. Additionally, it can be used to develop new drugs and therapies for a variety of diseases. Additionally, it can be used to develop new catalysts for organic reactions and to synthesize new compounds. Finally, it can be used to study the mechanisms of action of drugs and to investigate their interactions with receptors.
安全和危害
The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
属性
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4(8(11)12)7-5(2)9-10-6(7)3/h4H,1-3H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNHRSWYGFKKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



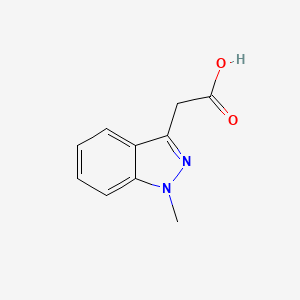
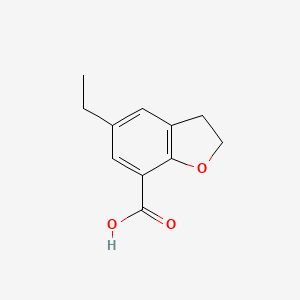



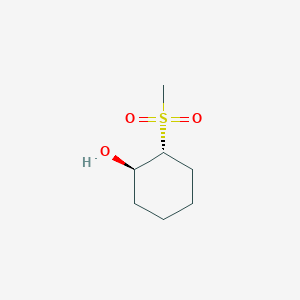

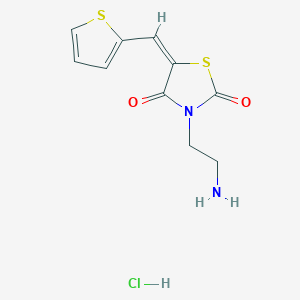

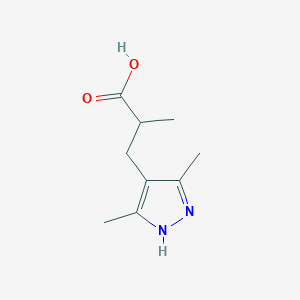
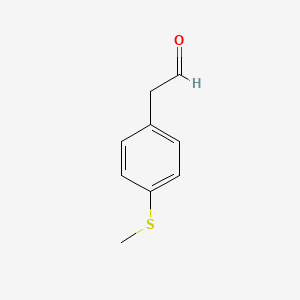

![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B3375327.png)
